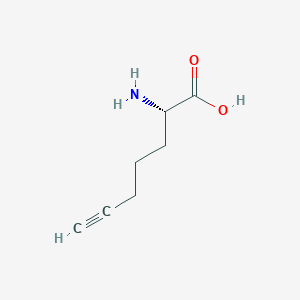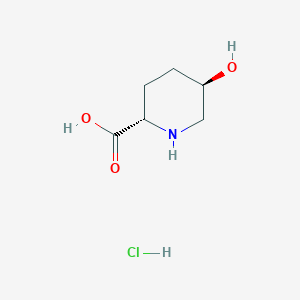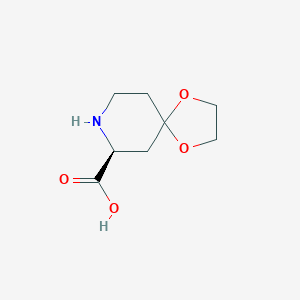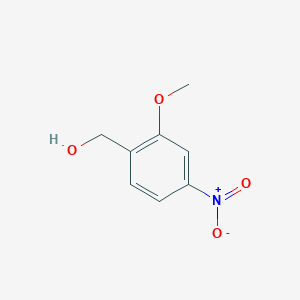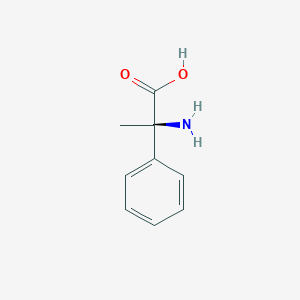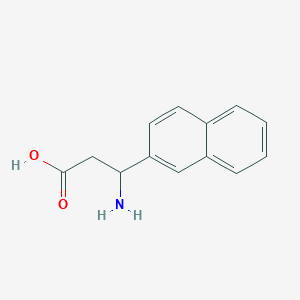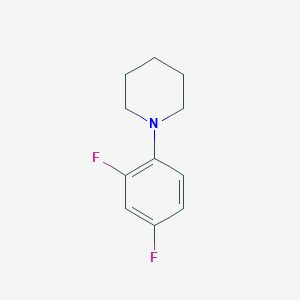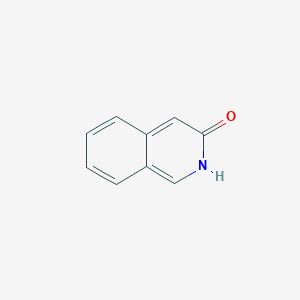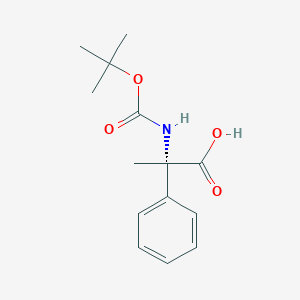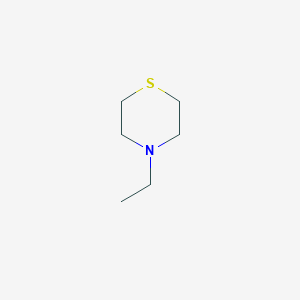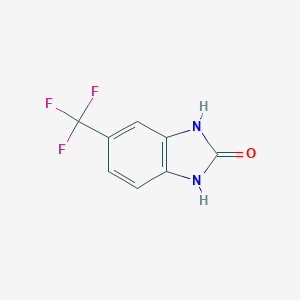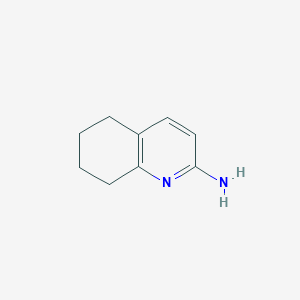
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide, also known as L-hydracarbazine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. L-hydracarbazine is a hydrazine derivative that has been shown to possess anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This, in turn, may lead to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to have several biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which may help to protect against oxidative stress. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to reduce the expression of pro-inflammatory cytokines, which may help to alleviate inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. One area of interest is the development of new therapeutic applications for the compound. For example, it may be possible to use (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in combination with other drugs to enhance their effectiveness. Another area of interest is the investigation of the compound's mechanism of action. By understanding how (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine works, it may be possible to develop more targeted and effective treatments for cancer and inflammatory diseases. Finally, further research is needed to explore the potential side effects of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been investigated for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
CAS-Nummer |
130023-73-3 |
|---|---|
Produktname |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6+/m1/s1 |
InChI-Schlüssel |
JEQMQBRLQLBAEY-RITPCOANSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NN)O |
Synonyme |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
